molecular formula C18H19N3O5 B11112522 N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 324032-10-2

N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11112522
CAS No.: 324032-10-2
M. Wt: 357.4 g/mol
InChI Key: UPBGVCNGLDXNLT-KEBDBYFISA-N
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Description

N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit biological activity. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its specific structural features, such as the presence of both hydrazone and benzamide groups.

Properties

CAS No.

324032-10-2

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H19N3O5/c1-25-15-8-7-12(9-16(15)26-2)18(24)19-11-17(23)21-20-10-13-5-3-4-6-14(13)22/h3-10,22H,11H2,1-2H3,(H,19,24)(H,21,23)/b20-10+

InChI Key

UPBGVCNGLDXNLT-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2O)OC

Origin of Product

United States

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